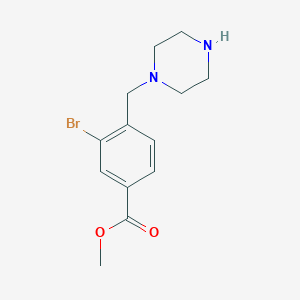
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate typically involves a multi-step process:
Esterification: The carboxylic acid group of the brominated benzoic acid is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Piperazine Substitution: The final step involves the nucleophilic substitution of the bromine atom with piperazine, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The piperazine moiety can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Alcohol derivatives of the ester group.
科学的研究の応用
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the bromine atom and ester group contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-(piperazin-1-ylmethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 3-chloro-4-(piperazin-1-ylmethyl)benzoate: Chlorine atom instead of bromine.
Methyl 3-bromo-4-(morpholin-1-ylmethyl)benzoate: Morpholine moiety instead of piperazine.
Uniqueness
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is unique due to the specific positioning of the bromine and piperazine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
CAS番号 |
1131594-61-0 |
|---|---|
分子式 |
C13H17BrN2O2 |
分子量 |
313.19 g/mol |
IUPAC名 |
methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3 |
InChIキー |
IELXLQHAPSCNBV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


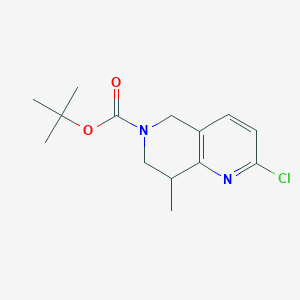
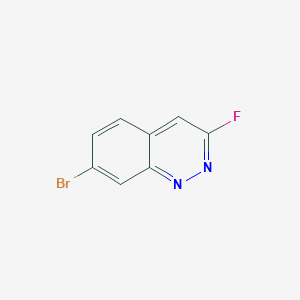
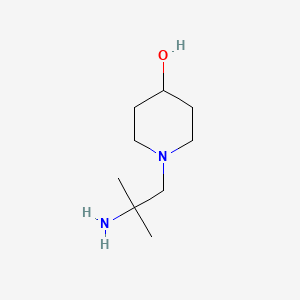
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
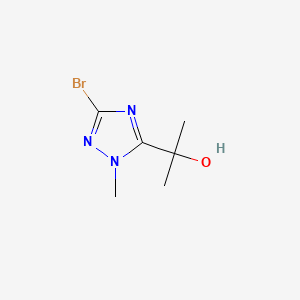

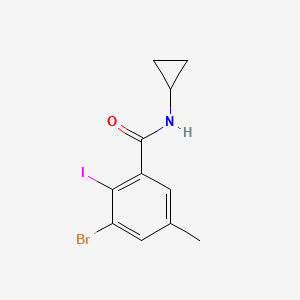
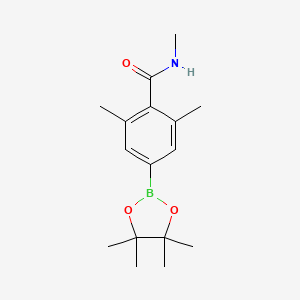
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
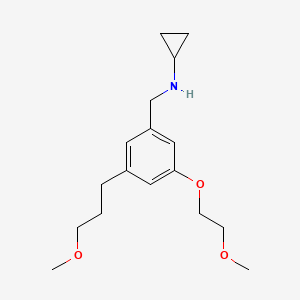
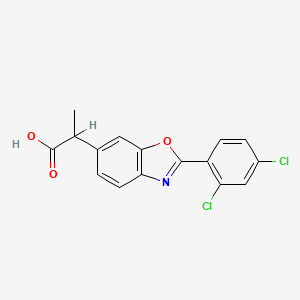
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
